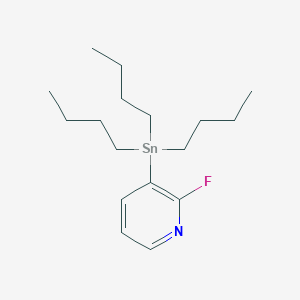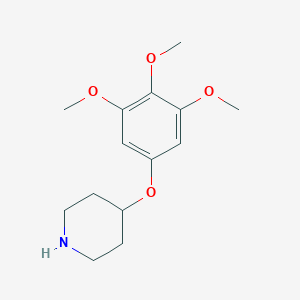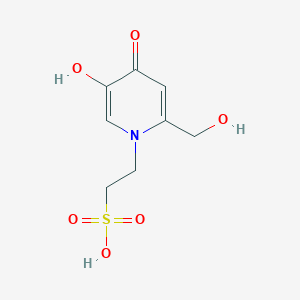
1-(3-Hydroxy-6-(hydroxymethyl)-4-oxopyridyl)-2-ethanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxy-6-(hydroxymethyl)-4-oxopyridyl)-2-ethanesulfonic acid, also known as HEPES, is a zwitterionic organic compound that is widely used as a buffering agent in biological and biochemical research. HEPES is a derivative of pyridine and contains a sulfonic acid and an ethyl group. It is a white crystalline powder that is soluble in water and has a pH range of 6.8-8.2.
作用機序
1-(3-Hydroxy-6-(hydroxymethyl)-4-oxopyridyl)-2-ethanesulfonic acid acts as a weak acid and a weak base, which allows it to maintain a stable pH in biological solutions. It can accept or donate protons depending on the pH of the solution. 1-(3-Hydroxy-6-(hydroxymethyl)-4-oxopyridyl)-2-ethanesulfonic acid has a pKa of 7.5, which makes it an effective buffer in the physiological pH range.
生化学的および生理学的効果
1-(3-Hydroxy-6-(hydroxymethyl)-4-oxopyridyl)-2-ethanesulfonic acid has no known biochemical or physiological effects on cells or organisms. It is considered to be biologically inert and does not interfere with cell growth or metabolism.
実験室実験の利点と制限
1-(3-Hydroxy-6-(hydroxymethyl)-4-oxopyridyl)-2-ethanesulfonic acid has several advantages as a buffering agent in lab experiments. It has a wide pH range and is effective in maintaining a stable pH in biological solutions. 1-(3-Hydroxy-6-(hydroxymethyl)-4-oxopyridyl)-2-ethanesulfonic acid is also non-toxic and does not interfere with cell growth or metabolism. However, 1-(3-Hydroxy-6-(hydroxymethyl)-4-oxopyridyl)-2-ethanesulfonic acid has some limitations. It is relatively expensive compared to other buffering agents and can be difficult to dissolve in some solvents.
将来の方向性
There are several future directions for research involving 1-(3-Hydroxy-6-(hydroxymethyl)-4-oxopyridyl)-2-ethanesulfonic acid. One area of research is the development of new buffering agents that are more cost-effective and have better solubility. Another area of research is the use of 1-(3-Hydroxy-6-(hydroxymethyl)-4-oxopyridyl)-2-ethanesulfonic acid in the development of new drugs and therapies for various diseases. 1-(3-Hydroxy-6-(hydroxymethyl)-4-oxopyridyl)-2-ethanesulfonic acid may also have applications in the development of new biomaterials and medical devices.
合成法
The synthesis of 1-(3-Hydroxy-6-(hydroxymethyl)-4-oxopyridyl)-2-ethanesulfonic acid involves the reaction of 4-pyridone with ethylene chlorohydrin in the presence of sodium hydroxide. The resulting product is then treated with sodium bisulfite to form 1-(3-Hydroxy-6-(hydroxymethyl)-4-oxopyridyl)-2-ethanesulfonic acid.
科学的研究の応用
1-(3-Hydroxy-6-(hydroxymethyl)-4-oxopyridyl)-2-ethanesulfonic acid is commonly used as a buffering agent in biological and biochemical research. It is used to maintain the pH of cell culture media and other biological solutions. 1-(3-Hydroxy-6-(hydroxymethyl)-4-oxopyridyl)-2-ethanesulfonic acid is also used in electrophoresis, protein purification, and enzyme assays.
特性
CAS番号 |
151778-99-3 |
|---|---|
製品名 |
1-(3-Hydroxy-6-(hydroxymethyl)-4-oxopyridyl)-2-ethanesulfonic acid |
分子式 |
C8H11NO6S |
分子量 |
249.24 g/mol |
IUPAC名 |
2-[5-hydroxy-2-(hydroxymethyl)-4-oxopyridin-1-yl]ethanesulfonic acid |
InChI |
InChI=1S/C8H11NO6S/c10-5-6-3-7(11)8(12)4-9(6)1-2-16(13,14)15/h3-4,10,12H,1-2,5H2,(H,13,14,15) |
InChIキー |
ADEFAZZGARNSFU-UHFFFAOYSA-N |
SMILES |
C1=C(N(C=C(C1=O)O)CCS(=O)(=O)O)CO |
正規SMILES |
C1=C(N(C=C(C1=O)O)CCS(=O)(=O)O)CO |
同義語 |
1-(3-hydroxy-6-(hydroxymethyl)-4-oxopyridyl)-2-ethanesulfonic acid HHOPES |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



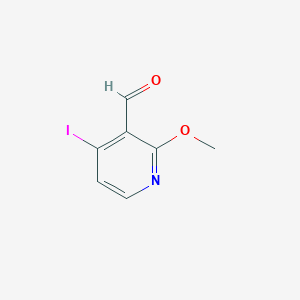
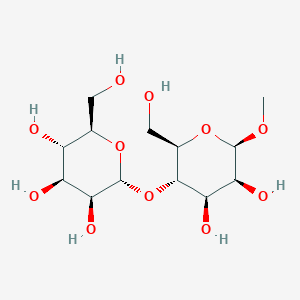
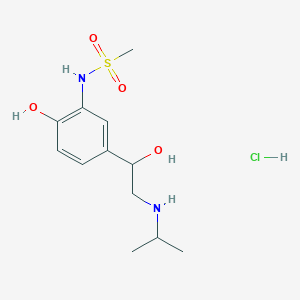
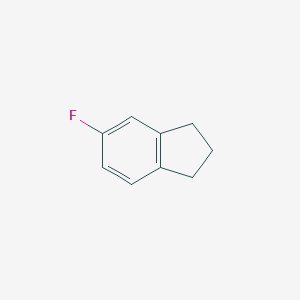
![2-(3-hydroxy-4-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide](/img/structure/B116940.png)
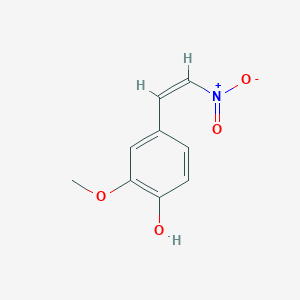
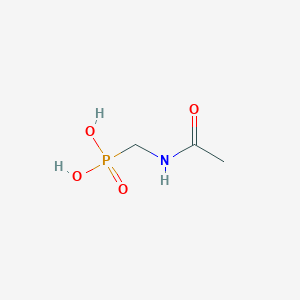
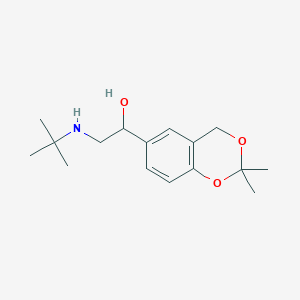
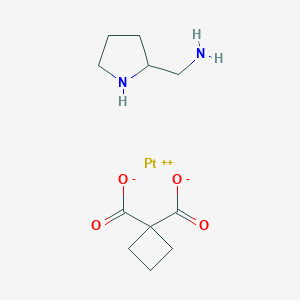
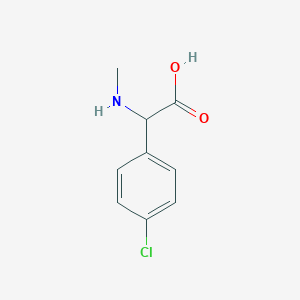
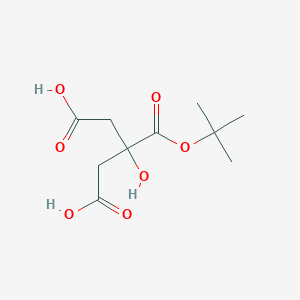
![17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B116963.png)
